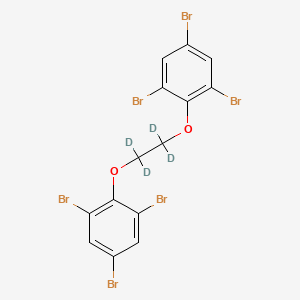

1,2-双(2,4,6-三溴苯氧基)乙烷-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis(2,4,6-tribromophenoxy)ethanes (BTBPEs) are a type of brominated flame retardants (BFRs), which are widely used in domestic and commercial products to prevent fire propagation . They are also known as an environmental pollutant .

Synthesis Analysis

The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .

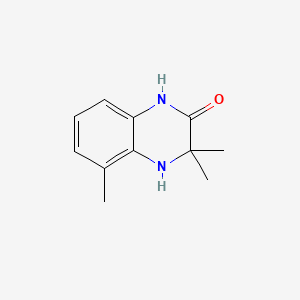

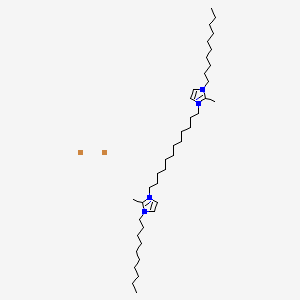

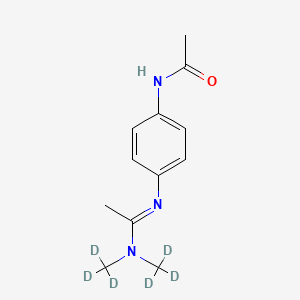

Molecular Structure Analysis

The molecular structure of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .

Chemical Reactions Analysis

The chemical reactions of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involve alkyl hydrogen abstraction leading to bis(2,4,6-tribromophenoxy)ethanol, which may undergo hydrolysis yielding 2,4,6-tribromophenol, a neurotoxic compound .

Physical And Chemical Properties Analysis

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a white powder . It is insoluble in water . It is also very unreactive, with halogenated organics generally becoming less reactive as more of their hydrogen atoms are replaced with halogen atoms .

科学研究应用

大气化学与环境归宿

BTBPE-d4: 作为一种新型溴系阻燃剂,BTBPE-d4 的大气化学反应机理和动力学特性已成为研究热点 . 研究表明,BTBPE-d4 与羟基自由基反应,生成过氧自由基和毒性更大的羟基-BTBPE。 总体反应速率常数表明,BTBPE-d4 在大气中的寿命为 11.8 天,突出了其在环境中的持久性 .

消费品中的阻燃性

BTBPE-d4 可替代各种消费品中的多溴联苯醚 (PBDEs)。 其作为阻燃剂广泛应用于电子产品、纺织品和家具,提供了防火安全效益,但也因其潜在的环境和健康影响而受到审查 .

肠道屏障功能和毒理学

研究探讨了 BTBPE-d4 对肠道屏障功能的影响。研究发现,BTBPE-d4 可通过激活 IRX3/NOS2 轴,破坏紧密连接,并导致肠道细胞发生坏死性凋亡。 这项研究为理解 BTBPE-d4 的毒性机制及其对胃肠道的影响提供了见解 .

热稳定性和分解

BTBPE-d4 的热分解是另一个值得关注的领域,尤其是其在高温下的稳定性和分解情况。 了解分解机制对于评估该化合物在高温应用中的安全性以及环境影响至关重要 .

生殖毒理学

BTBPE-d4 对生殖健康的影响,尤其是在斑马鱼等水生生物中的影响,一直是研究的重点。 暴露于 BTBPE-d4 与精子质量下降和繁殖成功率降低相关,表明其对生育能力和发育过程具有潜在风险 .

替代化学风险评估

由于 BTBPE-d4 是先前被禁化学品的替代品,因此进行全面的风险评估至关重要。 这包括评估其环境持久性、潜在的生物积累以及与所取代物质相比的各种影响 .

作用机制

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .

Mode of Action

BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .

Biochemical Pathways

The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .

Pharmacokinetics

It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.

Result of Action

The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .

Action Environment

BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.

安全和危害

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 can enter the human body through ingestion and respiration and cause harm. It has been proven to have potential biological toxicity and accumulation effects . It is also known to cause inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer .

未来方向

属性

IUPAC Name |

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIGPZCMOYEGE-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)

methyl]piperidine-1-carboxylate](/img/structure/B587299.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)